molecular formula C14H15N3O3S B2693346 2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid CAS No. 893725-53-6

2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid

Cat. No.: B2693346
CAS No.: 893725-53-6
M. Wt: 305.35
InChI Key: AOYDTDGDJYBVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid is a synthetic quinoxaline derivative with the molecular formula C 14 H 15 N 3 O 3 S and a molecular weight of 305.36 g/mol . This compound is supplied as a powder and is typically stored at room temperature . The core structure features a quinoxaline heterocycle substituted with a morpholine group and a sulfanylacetic acid side chain, a configuration that offers potential for diverse chemical modifications and functionalization. The presence of the morpholine ring can influence the compound's solubility and electronic characteristics, while the acetic acid moiety provides a handle for further conjugation, such as the formation of amide bonds. As a key intermediate in organic and medicinal chemistry research, this compound is primarily valued for its role as a building block in the synthesis of more complex molecules. Researchers utilize it in the exploration of novel pharmacologically active agents, particularly in the development of compounds that target various cellular processes. Its structure is related to other quinoxaline derivatives, such as the acetamide analogue 2-{[3-(morpholin-4-yl)quinoxalin-2-yl]oxy}-N-propylacetamide, which is documented in chemical databases for research purposes . This reagent is provided exclusively for scientific research and development applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(3-morpholin-4-ylquinoxalin-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-12(19)9-21-14-13(17-5-7-20-8-6-17)15-10-3-1-2-4-11(10)16-14/h1-4H,5-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYDTDGDJYBVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid typically involves the reaction of 3-(morpholin-4-yl)quinoxaline-2-thiol with chloroacetic acid under appropriate conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with DNA and proteins, potentially leading to the inhibition of key enzymes and signaling pathways. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s key structural elements include:

  • Quinoxaline moiety: A bicyclic aromatic system with two nitrogen atoms, often associated with biological activity (e.g., kinase inhibition).
  • Morpholine substituent : A six-membered oxygen- and nitrogen-containing ring, enhancing solubility and influencing pharmacokinetics.
  • Sulfanyl-acetic acid group : A thioether linkage to a carboxylic acid, which may confer acidity (pKa ~2–3) and metal-binding properties.

Comparison with Structurally Related Compounds

Compound A : (2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)-1-methylpropoxy)acetic Acid
  • Structure: Features a phenolic sulfanyl group and a branched propoxy-acetic acid chain instead of the quinoxaline-morpholine system.
  • Key Differences: The di-tert-butyl-hydroxyphenyl group increases steric bulk and lipophilicity (clogP ~6–7), contrasting with the polar morpholine-quinoxaline system (clogP ~1–2) . The propoxy linker may reduce conformational flexibility compared to the direct sulfanyl linkage in the target compound.
Compound B : 2-(Quinoxalin-2-ylsulfanyl)acetic Acid Derivatives
  • Structure: Retains the quinoxaline-sulfanyl-acetic acid backbone but lacks the morpholine substituent.
  • Key Differences :
    • Absence of the morpholine ring reduces solubility in aqueous media (e.g., logS ~−3 vs. −2 for the morpholine-containing analog) .
    • Simplified structure may lower synthetic complexity but limit interactions with biological targets requiring tertiary amine motifs.

Data Table: Comparative Properties

Property 2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic Acid Compound A Compound B (Hypothetical)
Molecular Weight 305.36 g/mol ~350 g/mol (estimated) ~250 g/mol
logP (clogP) ~1–2 ~6–7 ~0–1
Solubility Moderate (polar solvents) Low (non-polar solvents) Low (aqueous)
Key Functional Groups Morpholine, Quinoxaline, Sulfanyl-acetic acid Phenolic, tert-Butyl, Propoxy-acid Quinoxaline, Sulfanyl-acid
Potential Applications Medicinal chemistry (kinase inhibitors) Antioxidants, polymer stabilizers Intermediate synthesis

Research Findings and Limitations

  • Synthesis and Characterization: The target compound’s synthesis likely involves coupling morpholine to quinoxaline followed by sulfanyl-acetic acid functionalization.
  • Stability and Reactivity : The sulfanyl group may confer susceptibility to oxidation, necessitating argon-packed storage for sensitive applications .

Biological Activity

2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid, known by its CAS number 893725-53-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the molecular formula C14H15N3O3SC_{14}H_{15}N_{3}O_{3}S and a molecular weight of 305.36 g/mol. It features a morpholine ring attached to a quinoxaline structure, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • DNA Interaction : The quinoxaline moiety can intercalate with DNA, potentially inhibiting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, contributing to its anticancer properties.
  • Antimicrobial Activity : It has shown broad-spectrum activity against various bacterial strains and fungi, likely through disruption of cellular processes.

Biological Activity Data

Research studies have reported significant findings regarding the biological activity of this compound:

Activity Type Tested Strains/Cells IC50/Minimum Inhibitory Concentration (MIC) Reference
AntimicrobialGram-positive and Gram-negative bacteriaMIC values ranging from 3.12 to 50 µg/mL
AnticancerVarious cancer cell linesIC50 values not explicitly stated but noted for significant inhibition

Antimicrobial Activity

In a study examining the antimicrobial properties of related morpholine derivatives, compounds similar to this compound were synthesized and tested against strains such as Candida albicans and Escherichia coli. The results indicated that these compounds exhibited potent antimicrobial effects, with MIC values demonstrating their efficacy against resistant strains .

Anticancer Potential

Research exploring the anticancer effects of quinoxaline derivatives indicated that compounds containing the morpholine group could induce apoptosis in cancer cells. While specific IC50 values for this compound were not detailed, related studies showed that similar structures led to significant reductions in cell viability across multiple cancer cell lines .

Comparative Analysis

When compared to other compounds with similar structures, such as 2-{[3-(Piperidin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid, it was noted that the morpholine derivative exhibited enhanced solubility and bioavailability, which are critical factors in drug development.

Q & A

What are the recommended synthetic routes for 2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid, and how can computational methods optimize reaction conditions?

Basic:
The compound is typically synthesized via nucleophilic substitution between a quinoxaline derivative (e.g., 3-chloroquinoxaline) and morpholine, followed by thiol-esterification with mercaptoacetic acid. Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios. Purity validation requires HPLC or LC-MS to confirm the absence of unreacted intermediates .

Advanced:
Computational reaction path searches (e.g., quantum chemical calculations) can identify transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s methodology combines quantum mechanics with machine learning to predict optimal reaction conditions, such as solvent effects or catalyst selection, improving yield by 20–30% in analogous sulfanyl-acetic acid syntheses .

How should researchers characterize the purity and structural integrity of this compound, and what advanced techniques resolve ambiguities in spectral data?

Basic:
Standard characterization includes:

  • NMR (¹H/¹³C) to confirm the quinoxaline-morpholine backbone and sulfanyl-acetic acid linkage.
  • HPLC (≥97% purity, using C18 columns and acetonitrile/water gradients) .
  • Elemental analysis to validate stoichiometry.

Advanced:
Hyphenated techniques like LC-NMR-MS resolve ambiguities in complex mixtures (e.g., detecting oxidized byproducts). For crystallographic confirmation, single-crystal X-ray diffraction is critical, especially if unexpected NOE correlations or splitting patterns arise in NMR .

What are the key reactivity patterns of this compound in substitution or cyclization reactions, and how can mechanistic studies guide functionalization?

Basic:
The sulfanyl (-S-) group undergoes nucleophilic substitution (e.g., with alkyl halides) or oxidation to sulfoxides/sulfones. The quinoxaline core participates in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura for aryl functionalization) .

Advanced:
Mechanistic studies using DFT calculations reveal electron-deficient regions of the quinoxaline ring, guiding regioselective modifications. For example, Fukui indices predict electrophilic attack at the C2 position, validated by kinetic isotopic labeling experiments .

How does this compound interact with biological targets, and what methodologies assess its pharmacokinetic or toxicity profiles?

Basic:
Quinoxaline derivatives often target kinases or DNA topoisomerases. Preliminary assays include:

  • Enzyme inhibition (e.g., fluorescence-based kinase assays).
  • Cytotoxicity screening (MTT assays in cancer cell lines) .

Advanced:
Metabolite identification via HPLC-QTOF-MS in hepatocyte incubations predicts Phase I/II metabolic pathways. Molecular dynamics simulations model binding affinities to receptors like EGFR, prioritizing derivatives for synthesis .

How can researchers address contradictions in experimental data (e.g., inconsistent yields or bioactivity)?

Basic:

  • Reproducibility checks : Verify solvent batch purity, moisture levels, and catalyst activity.
  • Statistical DOE : Use factorial designs to isolate variables (e.g., temperature vs. catalyst loading) causing yield discrepancies .

Advanced:
Multivariate analysis (e.g., PCA or PLS regression) correlates synthesis parameters with bioactivity outliers. For instance, impurities ≤2% (e.g., morpholine byproducts) may explain erratic enzyme inhibition results, detectable via LC-MS/MS .

What safety protocols are critical when handling this compound, given its structural analogs?

Basic:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of morpholine vapors.
  • Waste disposal : Neutralize acidic byproducts before disposal .

Advanced:
Thermogravimetric analysis (TGA) identifies decomposition temperatures to prevent exothermic runaway reactions. For large-scale work, implement HAZOP studies to assess risks in mixing or heating stages .

How can this compound serve as a precursor for novel materials or catalysts?

Advanced:
The sulfanyl group can anchor the molecule to metal surfaces (e.g., Au nanoparticles) for catalytic applications. Computational surface-binding energy calculations (VASP) optimize linker geometry for CO₂ reduction catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.